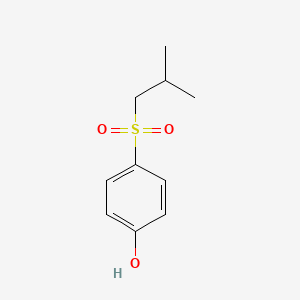
(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and ®-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4,5-trifluorobenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine
- (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine
- (1R)-1-(3,4,5-Trichlorophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds with fewer or different substituents.
Eigenschaften
Molekularformel |
C8H9F3N2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
(1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2/t7-/m0/s1 |
InChI-Schlüssel |
XCQUUGAHDFWBHH-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1F)F)F)[C@H](CN)N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


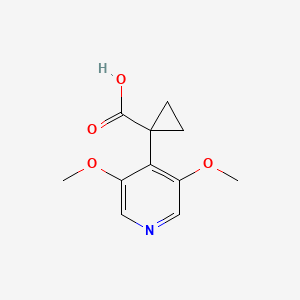
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)

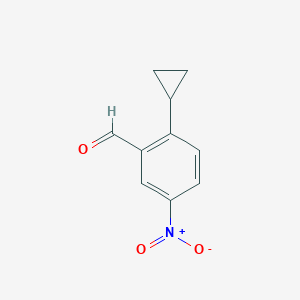

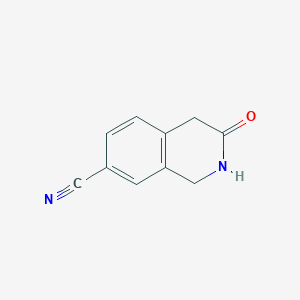
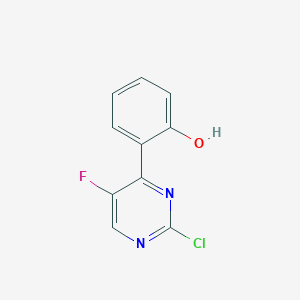

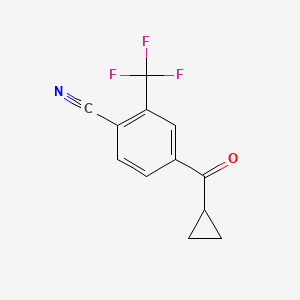
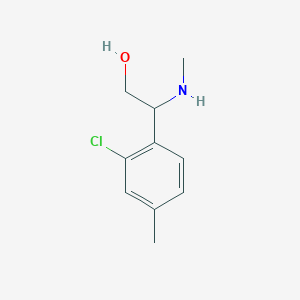
![2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)
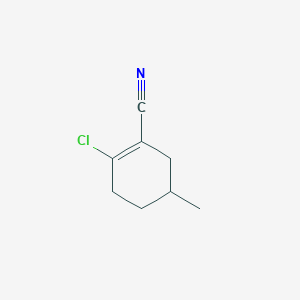
![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)
